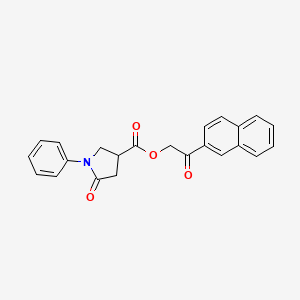
1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine family This compound is characterized by the presence of a propylsulfonyl group attached to the piperazine ring and a 3,4,5-trimethoxybenzyl group
準備方法
The synthesis of 1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine typically involves multiple steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis begins with the preparation of the piperazine ring, which can be achieved through the cyclization of ethylenediamine with dihaloalkanes.
- The propylsulfonyl group is introduced via sulfonation reactions, where propylsulfonyl chloride reacts with the piperazine ring under basic conditions.
- The final step involves the attachment of the 3,4,5-trimethoxybenzyl group through nucleophilic substitution reactions, using appropriate benzyl halides and piperazine derivatives.
-
Industrial Production Methods
- Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
- Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
化学反応の分析
1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
-
Common Reagents and Conditions
- Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
- Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
- Substitution reactions often utilize alkyl halides or aryl halides in the presence of a base.
-
Major Products Formed
- Oxidation of the methoxy groups yields aldehydes or carboxylic acids.
- Reduction of the sulfonyl group results in sulfides or thiols.
- Substitution reactions produce various benzyl-substituted derivatives.
科学的研究の応用
1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has diverse applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Serves as a ligand in coordination chemistry.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Explored for its effects on cellular signaling pathways.
-
Medicine
- Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Evaluated as a candidate for drug development due to its unique structure.
-
Industry
- Utilized in the development of specialty chemicals and materials.
- Employed in the synthesis of advanced polymers and coatings.
作用機序
The mechanism of action of 1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets:
-
Molecular Targets and Pathways
- The compound may interact with enzymes, altering their activity and affecting metabolic pathways.
- It can modulate receptor activity, influencing cellular signaling and physiological responses.
-
Pathways Involved
- The compound’s effects on cellular signaling pathways, such as the MAPK/ERK pathway, are of particular interest.
- Its interaction with oxidative stress pathways is also being explored.
類似化合物との比較
1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(Propylsulfonyl)-4-benzylpiperazine: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine: The methylsulfonyl group alters the compound’s steric and electronic characteristics.
4-(3,4,5-Trimethoxybenzyl)piperazine: Absence of the sulfonyl group affects its solubility and interaction with biological targets.
-
Uniqueness
- The presence of both the propylsulfonyl and 3,4,5-trimethoxybenzyl groups imparts unique chemical and biological properties to the compound.
- Its dual functional groups allow for versatile reactivity and potential applications in various fields.
特性
分子式 |
C17H28N2O5S |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
1-propylsulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H28N2O5S/c1-5-10-25(20,21)19-8-6-18(7-9-19)13-14-11-15(22-2)17(24-4)16(12-14)23-3/h11-12H,5-10,13H2,1-4H3 |
InChIキー |
KSRVKVLAIUPPAE-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4,5-dicyano-2-nitrophenoxy)phenyl]acetamide](/img/structure/B10877638.png)

![4-Bromo-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10877654.png)

![2-[(4-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B10877671.png)
![6-(4-bromophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10877674.png)
![2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10877690.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10877696.png)
![N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide](/img/structure/B10877703.png)
![N-[3-(1,3-benzothiazol-2-ylamino)-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B10877711.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10877713.png)
![(4Z)-1-(2-methoxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-phenylpyrrolidine-2,3-dione](/img/structure/B10877721.png)

![4-(3-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10877737.png)
